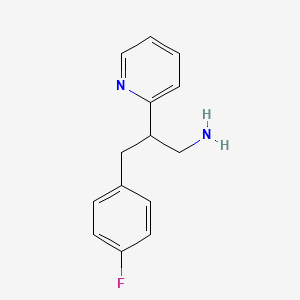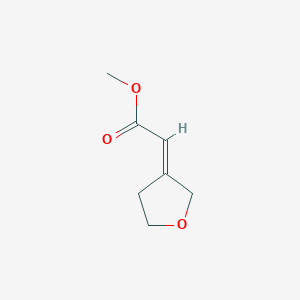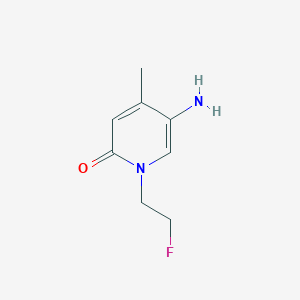
Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an aminomethyl group, and a piperidinyl group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions.
Attachment of the Aminomethyl Group: The aminomethyl group is added through reductive amination or similar reactions.
Addition of the Tert-butyl Group: The tert-butyl group is typically introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl or piperidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.
作用机制
The mechanism of action of tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Tert-butyl 3-(3-(hydroxymethyl)piperidin-1-yl)pyrrolidine-1-carboxylate
- Tert-butyl 3-((2-(aminomethyl)piperidin-1-yl)methyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its potential reactivity. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the aminomethyl and piperidinyl groups offer sites for further functionalization and interaction with biological targets.
This compound’s unique structure and properties make it a valuable molecule for various scientific and industrial applications.
属性
分子式 |
C15H29N3O2 |
|---|---|
分子量 |
283.41 g/mol |
IUPAC 名称 |
tert-butyl 3-(aminomethyl)-4-piperidin-1-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-12(9-16)13(11-18)17-7-5-4-6-8-17/h12-13H,4-11,16H2,1-3H3 |
InChI 键 |
YAAFBUZCEHDXRW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N2CCCCC2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)
![[(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)







